D-Fructose, 6-O-beta-D-fructofuranosyl-

Description

The exact mass of the compound D-Fructose, 6-O-beta-D-fructofuranosyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Fructose, 6-O-beta-D-fructofuranosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose, 6-O-beta-D-fructofuranosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

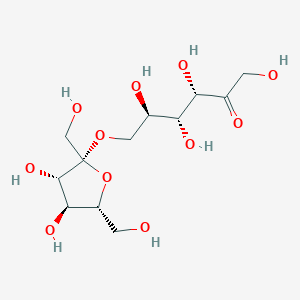

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h6-11,13-15,17-21H,1-4H2/t6-,7-,8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBDYHVKUQMFMM-ICPNMFKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC(C(C(C(=O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17669-60-2 | |

| Record name | 6-O-β-D-Fructofuranosyl-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17669-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levanbiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymatic Biosynthesis of D Fructose, 6 O Beta D Fructofuranosyl

Enzymatic Catalysis and Reaction Mechanisms

The biosynthesis of inulobiose (B1615858) is achieved through several enzymatic pathways, primarily involving the breakdown of larger fructan polymers or the transfer of fructosyl units to an acceptor molecule.

Inulinases are a class of β-fructofuranosidases that catalyze the hydrolysis of β-2,1-linked fructans like inulin (B196767). nih.gov This enzymatic hydrolysis is a cornerstone for producing high-fructose syrups and various fructo-oligosaccharides (FOS), including inulobiose. mcgill.canih.gov The mode of action of the inulinase (B15287414) determines the specific products of the hydrolysis.

Endo-inulinases (EC 3.2.1.7) act by hydrolyzing the internal β-2,1-fructofuranosidic bonds within the inulin chain, distinguishing them from exo-inulinases which cleave terminal fructose (B13574) units. mcgill.canih.gov This internal cleavage pattern randomly breaks down the polymer, leading to the production of a series of inulooligosaccharides of varying lengths, such as inulotriose (B12754265), inulotetraose, and inulopentaose, as the primary products. nih.gov While not always the main product, inulobiose is generated during this process as the fructan chain is broken down into smaller fragments. The specificity of endo-inulinases for internal linkages makes them particularly suited for the large-scale production of these valuable oligosaccharides from inulin. nih.gov

Microbial sources are the primary producers of industrial inulinases, with fungi and bacteria being extensively studied. nih.gov Among filamentous fungi, strains of Aspergillus niger are prominent and preferred for commercial applications, partly because their enzymes are classified as Generally Recognized as Safe (GRAS) by the FDA. nih.govnih.gov Inulinases from Aspergillus niger are typically exo-acting and are noted for their acidic pH optima and high temperature stability, which are advantageous for industrial processes like fructose syrup production. researchgate.net For instance, these conditions help prevent microbial contamination and allow for higher substrate concentrations. researchgate.net

Bacterial sources also provide robust inulinases. An endoinulinase from Xanthomonas campestris pv. phaseoli KM 24, for example, was purified and shown to have a molecular mass of 55 kDa. nih.gov The characteristics of these microbial enzymes can vary significantly depending on the source organism.

Table 1: Characteristics of Selected Microbial Inulinases

| Characteristic | Aspergillus niger | Xanthomonas campestris pv. phaseoli KM 24 |

| Enzyme Type | Exo-inulinase researchgate.net | Endoinulinase nih.gov |

| Molecular Mass | >50 kDa nih.gov | 55 kDa nih.gov |

| Optimal pH | 4.3–4.5 researchgate.netmdpi.com | 6.0 nih.gov |

| Optimal Temperature | 55–60 °C researchgate.netmdpi.com | 50 °C nih.gov |

| Key Feature | Low ratio of invertase to inulinase activity, making it ideal for pure fructose production from inulin. researchgate.net | High thermostability, retaining over 60% activity at 60 °C for 30 minutes. nih.gov |

Fructosyltransferases (FTFs), also known as fructansucrases, are enzymes belonging to the glycoside hydrolase family 68 (GH68). mcgill.canih.gov They catalyze the transfer of a fructosyl group from a donor substrate, most commonly sucrose (B13894), to an acceptor molecule. nih.govnih.gov This group includes two main types: levansucrases, which form β-(2→6) linkages, and inulosucrases, which form the β-(2→1) linkages characteristic of inulin and inulobiose. nih.gov Inulosucrases can synthesize a range of FOS from sucrose, and in some cases, fructose itself can act as an acceptor, leading directly to the formation of inulobiose (1-β-D-fructofuranosylfructose). csic.es

The core function of FTFs is transglycosylation, a reaction that competes with simple hydrolysis where water is the acceptor. carbexplore.com In the presence of suitable acceptor molecules, FTFs transfer the fructosyl moiety from sucrose to the acceptor instead of water. nih.gov

When sucrose is used as both the donor and acceptor, a series of FOS like 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and fructosylnystose (GF4) are synthesized. nih.gov The enzyme inulosucrase from Lactobacillus gasseri, for instance, produces these oligosaccharides when incubated with high concentrations of sucrose. nih.gov Fructose can also serve as an acceptor molecule. In this case, the enzyme transfers a fructosyl unit from sucrose to a free fructose molecule, resulting in the synthesis of inulobiose. csic.es The efficiency and product profile of the transglycosylation reaction are highly dependent on the relative concentrations of the donor and acceptor substrates.

Table 2: Example of Oligosaccharides Synthesized by Inulosucrase from Lactobacillus gasseri

| Substrate(s) | Major Products Identified |

| Sucrose | Fructose, Glucose, Inulobiose, Neokestose, 1-Kestose, Nystose, Fructosylnystose nih.gov |

| Sucrose + Maltose | In addition to the above, various Maltosylfructosides (MFOS) are produced. nih.gov |

A novel enzyme, α-D-fructofuranosidase (αFFase1), isolated from the oral bacterium Bifidobacterium dentium, has been identified to catalyze a unique reversible reaction involving inulobiose. nih.gov This enzyme, which represents a new glycoside hydrolase family (GH172), facilitates the intramolecular dehydrating condensation of inulobiose (β-D-Fruf-(2→1)-α-D-Fruf) to form difructose dianhydride I (DFA I, α-D-Fruf-1,2′:2,1′-β-D-Fruf). nih.gov

The reaction is reversible, meaning αFFase1 can also hydrolyze DFA I to produce inulobiose. nih.gov However, the reaction equilibrium is strongly biased towards the formation of DFA I, with a ratio of approximately 9:1 (DFA I to inulobiose). nih.gov This discovery establishes a direct enzymatic link between the linear disaccharide inulobiose and its cyclic anhydride (B1165640), DFA I, highlighting a unique catalytic capability not widely observed in other fructosyl-acting enzymes. nih.gov

Table 3: Reversible Reaction Catalyzed by αFFase1

| Reactant | Product | Equilibrium Ratio |

| Inulobiose | Difructose Dianhydride I (DFA I) | 1 : 9 (Inulobiose : DFA I) nih.gov |

| Difructose Dianhydride I (DFA I) | Inulobiose | 9 : 1 (DFA I : Inulobiose) nih.gov |

Alpha-D-Fructofuranosidase (αFFase1) Catalyzed Reversible Reactions involving Inulobiose and Difructose Dianhydride I (DFA I)

Kinetic Parameters and Equilibrium Dynamics of αFFase1

The enzyme αFFase1 demonstrates catalytic activity in several reactions, including the intramolecular dehydrating condensation of D-Fruf-β2,1-D-Fruf. researchgate.net A significant reaction for inulobiose production is the conversion of di-D-fructofuranose-1,2':2,3'-dianhydride (DFA III) into inulobiose. More notably, when αFFase1 acts on di-D-fructofuranose 2',1:2,3'-dianhydride (DFA I), it catalyzes a reaction where the equilibrium is strongly biased towards the formation of inulobiose, with a product ratio of 9:1 in favor of inulobiose. researchgate.net This indicates a thermodynamically favorable pathway for inulobiose synthesis from specific fructan anhydrides. researchgate.net

In related enzymes, such as the inulinase from Aspergillus niger URM5741, a high affinity for substrates like inulin and sucrose has been observed, with Michaelis-Menten constant (Km) values of 1.07 mM and 1.54 mM, respectively. nih.gov Such low Km values signify that the enzyme requires only a small amount of substrate to reach half of its maximum velocity, indicating high affinity.

Table 1: Kinetic Parameters of Related Fructan-Active Enzymes

| Enzyme/Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |

| Inulinase (Aspergillus niger URM5741) nih.gov | Inulin | 1.07 | 4.0 | 60 |

| Inulinase (Aspergillus niger URM5741) nih.gov | Sucrose | 1.54 | 4.0 | 60 |

| Invertase (Aspergillus carbonarius PC-4) mdpi.com | Sucrose | - | 5.0 | 50 |

Active Site Characteristics and Catalytic Residues of αFFase1

The active site is the specific region within an enzyme where substrate binding and the chemical reaction occur. wikipedia.orgaatbio.com It is typically a pocket or groove on the enzyme's surface, comprising amino acid residues that form temporary bonds with the substrate (binding site) and others that catalyze the reaction (catalytic site). wikipedia.orgyoutube.comnih.gov

As a member of the GH32 family, αFFase1 possesses a characteristic five-bladed β-propeller fold for its catalytic domain. researchgate.nettandfonline.comtandfonline.com The active site is located at the center of this β-propeller structure. tandfonline.com Structural analysis of the homologous β-fructofuranosidase from Aspergillus kawachii (AkFFase) identified a catalytic triad (B1167595) of three acidic amino acid residues: Asp64 (catalytic nucleophile), Asp194 (transition-state stabilizer), and Glu271 (general acid/base catalyst). tandfonline.com These residues are highly conserved among GH32 enzymes and are crucial for the catalytic mechanism, which involves a double displacement reaction. tandfonline.comnih.gov The hexameric structure of αFFase1 has been identified (PDB ID: 7V1X), providing a basis for understanding its function and catalytic mechanism in detail. researchgate.net

Microbial and Plant Enzymatic Pathways for Inulobiose Formation

Inulobiose, a disaccharide consisting of two fructose units linked by a β(2→1) bond, is the fundamental building block of inulin. megazyme.com Its formation in nature is intrinsically linked to the metabolism of fructans in plants and microorganisms.

In plants like Jerusalem artichoke, chicory, and onion, inulin is synthesized from sucrose in the vacuole by the sequential action of at least two enzymes: nih.gov

Sucrose:sucrose 1-fructosyltransferase (1-SST): This enzyme transfers a fructose unit from one sucrose molecule to another, producing the trisaccharide 1-kestose and releasing glucose.

Fructan:fructan 1-fructosyltransferase (1-FFT): This enzyme catalyzes chain elongation by transferring fructose moieties from one fructan molecule to another, creating longer-chain inulins. nih.gov

Inulobiose can then be produced from the hydrolysis of these inulin polymers by endo-inulinases (EC 3.2.1.93), which randomly cleave the internal β(2→1) linkages. megazyme.com

Microorganisms, particularly fungi like Aspergillus and Penicillium species, and yeasts, are primary sources for enzymes that produce fructooligosaccharides (FOS), including inulobiose. nih.govnih.govresearchgate.net These microbes can produce FOS through two main pathways:

Transfructosylation from Sucrose: Fructosyltransferases (EC 2.4.1.9) or β-fructofuranosidases (EC 3.2.1.26) with high transfructosylating activity synthesize FOS by transferring the fructosyl group from sucrose to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain. mdpi.comnih.govacs.org

Hydrolysis of Inulin: Microbes secrete endo-inulinases that break down inulin into a mixture of inulooligosaccharides (IOS) with varying degrees of polymerization (DP), including inulobiose (DP2). researchgate.netnih.gov For instance, the fermentation of inulin by Clostridium thermosuccinogenes involves a pathway with nine distinct enzymes to metabolize the substrate. nih.gov

Genetic Engineering and Recombinant Enzyme Applications for Inulobiose Production

The high cost of enzymes can be a significant barrier to the industrial production of FOS. nih.gov Genetic engineering and recombinant DNA technology offer powerful solutions to overcome this limitation by enabling the overproduction of desired enzymes in suitable host organisms. nih.govmdpi.comyoutube.com

Cloning and Expression of Endoinulinase Genes in Heterologous Hosts

A common strategy to increase enzyme production is to clone the gene encoding the enzyme of interest from its native source and express it in a heterologous host known for high-level protein secretion. sci-hub.se The yeast Pichia pastoris is a widely used host for this purpose.

Successful examples include:

An endoinulinase gene from Aspergillus niger DSM 2466 was codon-optimized, cloned into the pPIC9K vector, and expressed in Pichia pastoris KM71. This resulted in a maximum enzyme activity of 858 U/mL in a high-cell-density fermentation process. nih.gov

A novel endo-inulinase gene (inu1) from Fusarium oxysporum was cloned and expressed in P. pastoris. sci-hub.se

An entire inulin operon from the deep-sea bacterium Microbulbifer sp. was cloned, revealing an endo-inulinase and a β-fructofuranosidase that work synergistically to degrade inulin. nih.gov

This approach not only increases the yield but also simplifies the purification process, as the host organism does not naturally produce interfering enzymes. sci-hub.se

Strategies for Enhancing Enzyme Yield, Thermostability, and Specificity

Beyond simple overexpression, protein engineering techniques are employed to improve the intrinsic properties of enzymes for industrial applications. Key strategies include:

Improving Thermostability: Industrial processes often run at elevated temperatures, making enzyme thermostability crucial. nih.gov Strategies include increasing structural rigidity by introducing proline residues at flexible glycine (B1666218) sites or creating new salt bridges to stabilize the protein structure. nih.govrsc.org For example, increasing the rigidity of the N and C termini of an exo-inulinase improved its stability. nih.gov An inulinase from Aspergillus niger showed a half-life of over two hours at 60°C. nih.gov

Enhancing Catalytic Activity and Specificity: Site-directed mutagenesis can be used to alter the active site to improve catalytic efficiency or change substrate/product specificity. acs.org Semirational design of a β-fructofuranosidase (Fru6) successfully enhanced its transfructosylating capacity, leading to the production of novel tetrasaccharides. acs.org

Increasing Enzyme Yield: Genetic modifications such as C-terminal truncation and the removal of protease-sensitive sites have been shown to significantly increase the expression levels of recombinant endoinulinase in Pichia pastoris. sci-hub.se

Advanced Bioprocessing Strategies for Enhanced Enzymatic Yields

Optimizing the fermentation and reaction conditions is critical for maximizing the yield of both the enzyme and the final inulobiose product.

High-Cell-Density Fermentation: This technique, often employed for recombinant hosts like Pichia pastoris, involves carefully controlled feeding of nutrients (like methanol (B129727) for AOX1 promoter-driven expression) to achieve very high cell concentrations, leading to volumetric productivities that are significantly higher than standard batch cultures. nih.gov This strategy yielded an endoinulinase activity of 858 U/mL. nih.gov

Process Optimization using Statistical Methods: Solid-state fermentation (SSF) is an alternative to submerged fermentation that can lead to high enzyme yields. nih.gov Statistical approaches, such as Plackett-Burman designs and central composite rotational designs, are used to systematically optimize medium components and culture conditions (e.g., moisture, inducer concentration) for maximal enzyme production. nih.gov

Optimized Reaction Conditions: The final yield of inulooligosaccharides depends on optimizing the enzymatic hydrolysis reaction itself. Parameters such as temperature, pH, enzyme loading, and substrate concentration are crucial. For example, using a recombinant endoinulinase from A. niger, a high inulooligosaccharide yield of 91.3% (365.1 g/L) was achieved from inulin. nih.gov Similarly, optimizing the reaction for an endoinulinase from F. oxysporum resulted in a hydrolysate where oligofructoses (DP3-DP8) constituted about 90.5% of the product. sci-hub.se

Table 2: Yields from Different Bioprocessing and Enzymatic Strategies

| Enzyme/Source | Host | Strategy | Product | Yield |

| Endo-inulinase (A. niger) nih.gov | Pichia pastoris | High-density fermentation, optimized hydrolysis | Inulooligosaccharides | 91.3% |

| Endo-inulinase (F. oxysporum) sci-hub.se | Pichia pastoris | Genetic modification, optimized hydrolysis | Oligofructoses (DP3-8) | ~90.5% |

| Endo-inulinase (Pseudomonas sp.) researchgate.net | Native | Enzymatic hydrolysis | Total Inulooligosaccharides | 75.6% |

The Enzymatic Production of D-Fructose, 6-O-beta-D-fructofuranosyl-: A Detailed Examination

The compound D-Fructose, 6-O-beta-D-fructofuranosyl-, a notable fructooligosaccharide (FOS), is the subject of increasing scientific and industrial interest. This article explores the enzymatic biosynthesis of this compound, focusing on two key methodologies: the fractionation of enzymes using inulin-mediated ethanol (B145695) gradient precipitation and the application of continuous production systems with immobilized biocatalysts.

Catabolism and Metabolic Fate of D Fructose, 6 O Beta D Fructofuranosyl

Microbial Degradation Pathways of Inulobiose (B1615858)

In various microbial ecosystems, particularly the mammalian gut, inulobiose serves as a valuable carbohydrate source. Its degradation is mediated by specific enzymes that cleave the fructosyl linkages, initiating its entry into central metabolic pathways.

The microbial breakdown of inulobiose is primarily accomplished by enzymes belonging to distinct glycoside hydrolase (GH) families. These enzymes exhibit different mechanisms and produce different initial products.

DFA I Synthase/Hydrolase: A notable pathway for inulobiose metabolism involves an enzyme identified in Bifidobacterium dentium known as DFA I synthase/hydrolase. oup.comnih.gov This enzyme is a member of the novel glycoside hydrolase family GH172. nih.gov It uniquely catalyzes a reversible reaction: the intramolecular condensation of inulobiose (β-D-Fruf-(2→1)-α-D-Fruf) to form a cyclic anhydride (B1165640) called di-D-fructofuranose 1,2':2,1'-dianhydride (DFA I). oup.com The reaction equilibrium is significantly biased towards the formation of DFA I. oup.com The enzyme can also perform the reverse reaction, hydrolyzing DFA I back into inulobiose. oup.com An enzyme from Aspergillus fumigatus has also been described that catalyzes the formation of DFA I from inulobiose. oup.com

β-Fructofuranosidases: More commonly, inulobiose is degraded by β-fructofuranosidases (EC 3.2.1.26), which are also referred to as invertases or inulinases. nih.govnih.gov These enzymes belong to the GH32 family of glycoside hydrolases. nih.govfrontiersin.org They act as exo-hydrolases, cleaving the terminal β(2→1)-linked, non-reducing fructose (B13574) residue from inulin-type fructans. nih.govscigroundbio.com In the case of inulobiose, this hydrolytic action breaks the glycosidic bond to release two individual fructose molecules. nih.gov Microorganisms known to produce these enzymes are widespread and include bacteria like the hyperthermophilic Thermotoga maritima and yeasts such as Xanthophyllomyces dendrorhous. nih.govscigroundbio.com

The initial enzymatic action on inulobiose dictates the subsequent metabolic route. The downstream metabolites are products of central carbon metabolism, with the specific output varying between different microbial species.

The degradation pathway can be summarized as follows:

Initial Cleavage: Inulobiose is either hydrolyzed directly into two fructose molecules by a β-fructofuranosidase or converted to the intermediate DFA I by DFA I synthase/hydrolase. oup.comnih.gov

Intermediate Processing: If DFA I is formed, it can be subsequently hydrolyzed by a DFA I hydrolase (or the same synthase/hydrolase enzyme) to yield inulobiose, which is then broken down into fructose. oup.comnih.gov For instance, some Arthrobacter species utilize a DFA IIIase to hydrolyze a similar compound, DFA III, to inulobiose, which is then cleaved by a β-fructofuranosidase into fructose for cellular energy. nih.gov

Fructose Catabolism: The resulting fructose monomers enter central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netmattioli1885journals.com

Downstream Metabolites: The fermentation of fructose by gut microbiota leads to the production of various downstream metabolites. Key products include short-chain fatty acids (SCFAs) like acetate (B1210297), butyrate, and lactate, as well as gases such as carbon dioxide (CO₂) and hydrogen (H₂). nih.gov The specific ratios of these metabolites depend on the microbial species and the metabolic pathways employed; for example, Bifidobacterium species utilize a characteristic pathway known as the "bifid shunt". nih.gov

Table 1: Key Microbial Enzymes and Metabolites in Inulobiose Catabolism

| Category | Name | Function/Description |

|---|---|---|

| Enzyme | DFA I Synthase/Hydrolase (GH172) | Catalyzes the reversible conversion of inulobiose to DFA I. oup.comnih.gov |

| Enzyme | β-Fructofuranosidase (GH32) | Hydrolyzes inulobiose into two fructose molecules. nih.gov |

| Intermediate | Di-D-fructofuranose 1,2':2,1'-dianhydride (DFA I) | A cyclic anhydride formed from inulobiose by DFA I synthase. oup.com |

| Metabolite | Fructose | The direct product of inulobiose hydrolysis; enters central metabolism. nih.gov |

| Downstream Metabolite | Acetate | A short-chain fatty acid produced during fermentation. nih.gov |

| Downstream Metabolite | Butyrate | A short-chain fatty acid produced during fermentation. nih.gov |

| Downstream Metabolite | Lactate | An organic acid produced during fermentation. nih.gov |

Inulobiose in Plant Fructan Metabolism

In plants, particularly fructan-accumulating species like chicory and Jerusalem artichoke, inulobiose exists as a fundamental component of a dynamic carbohydrate reserve system. nih.govnih.gov Its presence and concentration are governed by the balance between fructan synthesis and degradation, a process mediated by a suite of specialized enzymes.

The breakdown of fructans in plants is carried out by Fructan Exohydrolases (FEHs), which belong to the GH32 family. These enzymes systematically remove terminal fructose units from fructan chains. Their substrate specificity determines which types of fructan they can degrade.

1-FEHs: These enzymes are specific for the β(2→1) linkages that characterize inulin-type fructans. nih.gov As inulobiose is the simplest inulin (B196767) (Degree of Polymerization, DP=2), it is a natural substrate for 1-FEH activity. The hydrolysis of inulobiose by 1-FEH yields two fructose molecules.

6&1-FEHs: Some plants possess FEHs with broader specificity. For example, a 6&1-FEH identified in maize (Zm-6&1-FEH2) was shown to be capable of hydrolyzing both inulin-type and levan-type (containing β(2→6) linkages) fructans. nih.gov This indicates its ability to act on inulobiose.

Influence of Chain Length: The efficiency of FEHs can be influenced by the chain length of the fructan substrate. For some FEHs, longer inulin chains are good substrates, suggesting the presence of binding sites that help stabilize the polymer. nih.gov Conversely, slightly larger oligofructans like 1-kestotriose (DP=3) can be poor substrates for certain FEHs, possibly due to steric hindrance near the enzyme's active site. nih.gov

The accumulation of fructans in plant tissues, such as the roots of chicory or tubers of Jerusalem artichoke, is not a static process. It involves continuous synthesis and degradation, a turnover that is highly regulated by the plant's developmental stage and environmental cues like drought or cold. nih.gov

Fructan metabolism begins with the synthesis of 1-kestose (B104855) (DP=3) from sucrose (B13894) by the enzyme sucrose:sucrose 1-fructosyltransferase (1-SST). Further chain elongation is carried out by fructan:fructan 1-fructosyltransferase (1-FFT), which adds fructose units to create higher DP inulins. Inulobiose is not a direct product of this primary synthesis pathway but is generated during the breakdown of larger inulin molecules by FEHs.

The pool of low-DP fructans, including inulobiose, is therefore in a constant state of flux. During periods of active growth or stress recovery, FEH activity increases to mobilize stored carbohydrates, releasing fructose and short-chain fructans like inulobiose. While high DP fructans often represent the bulk of stored reserves, the continuous turnover ensures a ready supply of smaller, osmotically active sugars and signaling molecules. This dynamic process allows the plant to finely tune its carbon allocation for energy, growth, and defense against abiotic stresses. frontiersin.org For example, in wheat kernels, fructan levels can vary significantly during development, accumulating in early stages to potentially regulate osmotic potential and then decreasing as the kernel matures. This turnover inherently involves the transient formation and degradation of low-DP fructans, including inulobiose.

Advanced Analytical Techniques for Structural Elucidation and Quantification of Inulobiose

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the structural elucidation of oligosaccharides like inulobiose (B1615858). dtu.dk Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the non-destructive analysis and structural determination of carbohydrates in solution. dtu.dknih.govsemanticscholar.orgmdpi.com It provides precise information about the number and type of monosaccharide units, the configuration of anomeric carbons, the sequence of residues, and the positions of glycosidic linkages. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the inulobiose molecule. nih.gov

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the first step in structural confirmation. nih.govdiva-portal.org The chemical shifts are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule. For inulobiose, the spectra contain signals for two fructose (B13574) units: a terminal, non-reducing fructofuranosyl unit (Frut) and a reducing fructofuranosyl unit (Frur) that can exist in different tautomeric forms in solution.

The signals in the ¹H NMR spectrum of inulin-type fructans typically appear in the δ 3.40-5.40 ppm region. researchgate.net The anomeric proton of the terminal glucose in related fructans, for comparison, appears around δ 5.35-5.40 ppm. researchgate.net In ¹³C NMR spectra, the signals for fructosyl residues are in good agreement with established literature data. researchgate.net The anomeric carbon (C-2) signals are particularly diagnostic, appearing around δ 104 ppm, while the other ring carbons resonate between δ 60 and 85 ppm. researchgate.net

Below are representative ¹H and ¹³C chemical shift assignments for the fructosyl units in an inulin-type structure like inulobiose, compiled from literature data on similar fructooligosaccharides.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Inulobiose Moieties in D₂O

| Position | Residue | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|---|

| C-1 | Non-reducing Fructose (Terminal) | ~62.5 | ~3.88 / ~3.79 |

| C-2 | ~104.4 | - | |

| C-3 | ~77.1 | ~4.20 | |

| C-4 | ~75.5 | ~4.09 | |

| C-5 | ~82.1 | ~3.92 | |

| C-6 | ~63.4 | ~3.70 / ~3.60 | |

| C-1 | Reducing Fructose (β-furanose form) | ~63.9 | ~3.72 |

| C-2 | ~106.8 | - | |

| C-3 | ~82.9 | ~4.20 | |

| C-4 | ~76.9 | ~4.12 | |

| C-5 | ~81.3 | ~4.00 | |

| C-6 | ~64.5 | ~3.85 |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH. The reducing fructose unit exists as an equilibrium of multiple tautomers, with the β-fructofuranose form being a major contributor in solution. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between the two fructose units. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within a few bonds (typically 2-3). sdsu.edu It is used to trace the connectivity of protons within each fructose ring, helping to assign signals belonging to a specific spin system. sdsu.eduepfl.ch

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a coupled spin system, not just immediate neighbors. wisc.edu This is particularly useful for identifying all the protons belonging to a single monosaccharide residue, even in cases of severe signal overlap. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduwikipedia.org This is a crucial step for assigning the carbon signals based on the already-assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides the key information for determining the glycosidic linkage. sdsu.eduwikipedia.org It detects longer-range correlations (typically 2-4 bonds) between protons and carbons. epfl.ch For inulobiose (6-O-beta-D-fructofuranosyl-D-fructose), the critical HMBC correlation would be observed between the H-6 protons of the reducing fructose unit and the anomeric C-2 of the terminal fructose unit, confirming the (1→6) linkage.

Free fructose in solution exists as a complex equilibrium mixture of at least five different tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the linear keto form. nih.govresearchgate.netresearchgate.net At equilibrium in D₂O at 20°C, the distribution is approximately 68.2% β-pyranose, 22.4% β-furanose, 6.2% α-furanose, 2.7% α-pyranose, and 0.5% keto form. nih.govresearchgate.net The reducing fructose unit of inulobiose also undergoes this mutarotation. NMR spectroscopy is the primary technique used to study this phenomenon. nih.govuoc.gr The different tautomers give rise to distinct sets of signals in the NMR spectrum, and by integrating these signals, their relative populations can be determined. nih.govresearchgate.net The complexity introduced by these multiple forms must be accounted for during the structural elucidation process.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and composition of a compound. nih.gov When coupled with fragmentation techniques (Tandem MS or MS/MS), it can also yield structural information, such as the sequence and linkage of monosaccharides. nih.govucdavis.edunih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules like oligosaccharides. nih.govnih.govmdpi.com It is widely used for determining the molecular weights of carbohydrates and for profiling complex mixtures. nih.govmdpi.com

In a typical MALDI-TOF experiment, the analyte (inulobiose) is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid, 2,5-DHB) on a target plate. nih.govmdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺). researchgate.net These ions are then accelerated into a time-of-flight analyzer, and their molecular weight is determined based on the time it takes them to reach the detector.

For inulobiose (C₁₂H₂₂O₁₁), the expected monoisotopic mass is 342.1162 g/mol . MALDI-TOF-MS would readily confirm this molecular weight through the detection of an ion peak corresponding to its adduct with a cation, for instance, [C₁₂H₂₂O₁₁ + Na]⁺ at m/z 365.1. This technique is invaluable for profiling fructooligosaccharide (FOS) mixtures, where it can resolve and identify individual oligomers based on their degree of polymerization (DP), showing a series of peaks separated by the mass of a fructose residue (162 Da). nih.govnih.govresearchgate.net

ESI-CID-MS/MS for Diagnostic Fragmentation and Linkage Analysis

Electrospray Ionization-Collision-Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS/MS) is a powerful tool for the structural analysis of oligosaccharides like inulobiose. This technique provides detailed information on molecular weight and generates diagnostic fragment ions that are crucial for determining the sequence and linkage of monosaccharide units. nih.gov

In the analysis of fructose-containing oligosaccharides, ESI-MS in negative ion mode is often employed. For instance, the analysis of inulin (B196767) degradation products can reveal a deprotonated molecular ion [M-H]⁻. researchgate.net Subsequent MS/MS fragmentation of a selected precursor ion through CID yields a series of product ions. By ramping the collision energy, different degrees of fragmentation can be achieved. For example, a collision energy ramp of 30–70 eV can be used to obtain informative fragmentation spectra for oligosaccharides of varying sizes. nih.gov The fragmentation patterns, which include both glycosidic and cross-ring cleavages, provide the necessary data to deduce the connectivity and linkage between the fructose units in inulobiose. researchgate.netnih.gov

Table 1: Illustrative ESI-MS/MS Fragmentation Data for a Fructooligosaccharide

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Interpretation |

| 971 [F6-H]⁻ | Optimized | 179, 323, 485, 647 | Corresponds to fragments of fructose monomer (F), dimer (F2), trimer (F3), and tetramer (F4) researchgate.net |

This table is for illustrative purposes to demonstrate the type of data obtained from ESI-MS/MS experiments.

GC-MS for Derivatized Oligosaccharides

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique well-suited for the analysis of complex mixtures of isomers, though it requires prior derivatization of polar and non-volatile oligosaccharides like inulobiose to increase their volatility. researchgate.net

A common derivatization procedure involves converting the oligosaccharides into their trimethylsilyl (B98337) (TMS) oximes. nih.govresearchgate.net This two-step process first involves oximation by adding hydroxylamine (B1172632) chloride in pyridine (B92270), followed by silylation with agents like hexamethyldisilazane (B44280) and trifluoroacetic acid. nih.gov The derivatized sample is then injected into the GC-MS system.

The separation is typically performed on a capillary column, such as one with a (35% dimethyl–65% diphenyl) polysiloxane stationary phase. nih.gov The mass spectrometer detector then analyzes the eluted compounds. The resulting mass spectra exhibit characteristic fragmentation patterns. For inulobiose, specific mass-to-charge ratios (m/z) are indicative of its structure. For example, the relative proportions of fragments at m/z 217, 204, and 191, along with a high ratio of fragments at m/z 437 and 451, suggest that the nonreducing unit is fructose, which helps in its identification. nih.gov

Table 2: GC-MS Parameters for Derivatized Inulobiose Analysis

| Parameter | Condition | Reference |

| Derivatization | ||

| Oximation | 2.5% hydroxylamine chloride in pyridine (30 min at 75°C) | nih.gov |

| Silylation | Hexamethyldisilazane and trifluoroacetic acid (30 min at 45°C) | nih.gov |

| GC System | ||

| Instrument | 7890A gas chromatograph | nih.gov |

| Column | Rtx-65TG capillary column (30 m x 0.25-mm inner diameter x 0.1-μm film thickness) | nih.gov |

| Carrier Gas | Helium at 1 ml min⁻¹ | nih.gov |

| MS System | ||

| Detector | 5975C quadrupole mass detector | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Glycosidic Linkage and Ring Structure Analysis

The FTIR spectrum of a compound like inulobiose, which is a component of inulin, will show characteristic absorption bands corresponding to specific molecular vibrations. Analysis of these spectra can reveal structural changes within the glycosidic bond. mdpi.com For instance, the appearance of new absorption bands in the 1175-1140 cm⁻¹ spectral range is characteristic of di- and polysaccharides with 1→4 glycosidic linkages when compared to their monosaccharide constituents. nih.gov

Specific peaks in the FTIR spectrum of inulin and its related oligosaccharides can be attributed to particular functional groups. For example, peaks around 2935 cm⁻¹ are due to symmetric C-H stretching, while those near 1662 cm⁻¹ correspond to C=O stretching. researchgate.net The region between 1469 cm⁻¹ and 605 cm⁻¹ contains a series of peaks related to the stretching vibrations of C-O-C, C-O, C-C, and C-H bands, which together form a unique fingerprint of the molecule's structure. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Inulin-type Fructans

| Wavenumber (cm⁻¹) | Vibration Type | Bond/Functional Group | Reference |

| ~2935 | Symmetric Stretching | C-H | researchgate.net |

| ~1662 | Stretching | C=O | researchgate.net |

| 1469 - 605 | Stretching Vibrations | C-O-C, C-O, C-C, C-H | researchgate.net |

| 1175 - 1140 | Stretching Vibrations | Glycosidic Linkage (characteristic) | nih.gov |

High-Performance Chromatographic Separation Methods

Liquid Chromatography (HPLC, HPAEC, HILIC) with Specialized Detection

High-performance liquid chromatography (HPLC) and its variants are the cornerstone for the separation and analysis of oligosaccharides. Due to their lack of a strong UV chromophore, specialized detection methods are required for sensitive and accurate quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective and widely used technique for the analysis of carbohydrates, including inulobiose and other fructooligosaccharides (FOS). creative-biolabs.comthermofisher.com This method offers high-resolution separation and sensitive detection without the need for derivatization. creative-biolabs.com

At high pH, carbohydrates become anionic and can be separated on a strong anion-exchange stationary phase using hydroxide-based eluents. thermofisher.com HPAEC is capable of resolving complex mixtures of FOS, separating them based on their degree of polymerization (DP). researchgate.net For instance, an optimized gradient elution program on a CarboPac PA 100 column can resolve glucose, fructose, and sucrose (B13894) from fructans with a DP ranging from 3 up to 60. researchgate.net

Pulsed Amperometric Detection (PAD) provides direct and sensitive detection of the separated carbohydrates. creative-biolabs.com It operates by applying a series of potential waveforms that result in the oxidation and reduction of the analytes on an electrode surface, allowing for detection with excellent signal-to-noise ratios down to sub-picomole levels. creative-biolabs.comthermofisher.com

Table 4: HPAEC-PAD System Configuration for Fructan Analysis

| Component | Specification/Condition | Purpose | Reference |

| Chromatography | High-Performance Anion-Exchange (HPAE) | Separation of carbohydrates at high pH | thermofisher.com |

| Column | CarboPac PA 100 | Resolution of fructans by degree of polymerization | researchgate.net |

| Eluent | Optimized Gradient Program (Hydroxide-based) | Elution of FOS with varying DP | thermofisher.comresearchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) | Sensitive and direct detection of underivatized carbohydrates | creative-biolabs.com |

HPLC with Charged Aerosol Detection (HPLC-CAD) and Evaporative Light Scattering Detection (ELSD)

For compounds like inulobiose that lack a UV-absorbing chromophore, universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are invaluable when coupled with HPLC. mdpi.comlabmanager.com Both are mass-dependent detectors suitable for analyzing any non-volatile and many semi-volatile compounds. wikipedia.orglcms.cz

The operational principle for both detectors involves three main stages:

Nebulization : The column eluent is converted into a fine aerosol mist using an inert gas, typically nitrogen. wikipedia.orgpeakscientific.com

Evaporation : The droplets pass through a heated drift tube where the volatile mobile phase is evaporated, leaving behind particles of the non-volatile analyte. wikipedia.orgpeakscientific.com

Detection : The analyte particles are then measured.

In ELSD , a light source illuminates the particles, and a photodiode or photomultiplier tube detects the scattered light, the intensity of which is proportional to the mass of the analyte. wikipedia.orglcms.cz

In CAD , the particles are charged by collision with ionized nitrogen gas. The charged particles are then collected, and an electrometer measures the aggregate charge, which is directly proportional to the analyte mass. thermofisher.com

These detection methods are compatible with gradient elution, which is often necessary for separating complex oligosaccharide mixtures, and they offer good sensitivity and reproducibility, making them suitable for routine analysis in quality control. mdpi.compeakscientific.comlcms.cz

Table 5: Comparison of HPLC Universal Detectors for Inulobiose Analysis

| Feature | Charged Aerosol Detection (CAD) | Evaporative Light Scattering Detection (ELSD) |

| Detection Principle | Measures the charge of aerosol particles after solvent evaporation. thermofisher.com | Measures light scattered by analyte particles after solvent evaporation. wikipedia.org |

| Analyte Requirement | Non-volatile or semi-volatile. lcms.cz | Non-volatile or semi-volatile. wikipedia.org |

| Sensitivity | Sub-nanogram levels. thermofisher.com | Low-nanogram range. lcms.cz |

| Gradient Compatibility | Yes. lcms.cz | Yes. wikipedia.orgpeakscientific.com |

| Response | Uniform response independent of analyte's physicochemical properties. lcms.cz | Response is proportional to the mass of the solute. lcms.cz |

Preparative HPLC for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying Inulobiose from complex mixtures, such as fermentation broths or natural plant extracts. Unlike analytical HPLC, which focuses on quantification and identification of components, preparative HPLC is designed to separate and collect larger quantities of a specific compound for further analysis or use. The fundamental principle relies on the differential partitioning of sample components between a stationary phase packed in a column and a liquid mobile phase.

For the purification of non-UV absorbing carbohydrates like Inulobiose, detection is often achieved using a Refractive Index Detector (RID). Fast Protein Liquid Chromatography (FPLC) systems, a form of HPLC, coupled with RID have been effectively developed for the separation and purification of oligosaccharides. researchgate.net This approach offers high automation and efficiency without the need for chemical reagents for monitoring, making it ideal for obtaining pure Inulobiose. researchgate.net The process allows for the collection of fractions containing the isolated compound, which can then be concentrated. The purity of the isolated Inulobiose can be subsequently verified using analytical HPLC or other spectroscopic methods.

Key aspects of preparative HPLC for Inulobiose purification are summarized below:

| Parameter | Description | Relevance to Inulobiose |

| Stationary Phase | Typically consists of silica-based materials modified with specific functional groups (e.g., amino-propyl) or polymeric resins. | Amino-propyl columns are commonly used for carbohydrate separations under normal-phase conditions. |

| Mobile Phase | A mixture of solvents, commonly acetonitrile (B52724) and water, is used to elute the compounds from the column. | The gradient or isocratic composition of the mobile phase is optimized to achieve the best resolution between Inulobiose and other saccharides. |

| Detection | Refractive Index (RI) detection is the most common method for carbohydrates as they lack a strong chromophore. researchgate.net | RID provides a universal response for non-UV absorbing compounds like Inulobiose, allowing for their collection. |

| Collection | Automated fraction collectors are used to collect the eluent containing the purified Inulobiose as it exits the detector. | Precise collection timing based on the chromatogram ensures high purity of the final product. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Oligosaccharides

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. ijpsjournal.com However, oligosaccharides like Inulobiose are non-volatile due to their high polarity and numerous hydroxyl groups. Therefore, a crucial prerequisite for their analysis by GC-MS is a chemical derivatization step to convert them into volatile and thermally stable analogues. restek.comnih.gov

The derivatization process involves replacing the active hydrogens of the hydroxyl groups with nonpolar moieties. Common methods include silylation, acetylation, or oximation followed by silylation. restek.comnih.govnih.gov Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. nih.govlongdom.org

One study successfully identified Inulobiose in a honey sample by GC-MS. The samples were derivatized to their trimethylsilyl (TMS) oximes. The mass spectrum of the derivatized Inulobiose showed characteristic fragments that confirmed its identity. nih.gov

Common Derivatization Methods for GC-MS Analysis of Oligosaccharides

| Derivatization Method | Reagents | Advantages | Disadvantages |

| Silylation | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | Forms stable Trimethylsilyl (TMS) ethers; widely used. nih.gov | Can produce multiple derivative products for a single sugar, complicating chromatograms. restek.com |

| Oximation followed by Silylation | Hydroxylamine hydrochloride in pyridine, followed by silylation reagents. nih.gov | Reduces the number of anomeric isomers, simplifying the chromatogram. nih.gov | Two-step reaction increases sample preparation time. nih.gov |

| Acetylation | Acetic anhydride (B1165640) with a catalyst (e.g., pyridine) | Forms stable alditol acetate (B1210297) derivatives, yielding a single peak per sugar. restek.com | Requires a prior reduction step to convert sugars to alditols. restek.com |

The separated derivatives are identified by comparing their mass spectra with libraries of known compounds or by interpreting the fragmentation patterns. For instance, the mass spectrum of derivatized Inulobiose would be analyzed for fragments corresponding to the fructofuranosyl units and the glycosidic linkage. nih.gov

Size Exclusion Chromatography (SEC) / Gel Filtration Chromatography for Molecular Weight Profiling and Separation

Size Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, is a technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgbio-rad.com This method is particularly useful for profiling the molecular weight distribution of oligosaccharide mixtures and for separating Inulobiose (a disaccharide) from monosaccharides or larger fructans. nih.govmicrobenotes.com

The stationary phase in SEC consists of porous beads made of inert, cross-linked polymers such as dextran, agarose, or polyacrylamide. wikipedia.org When a sample passes through the column, large molecules that cannot enter the pores are excluded and travel through the column quickly, eluting first. bio-rad.com Smaller molecules can diffuse into the pores of the beads, increasing their path length and causing them to elute later. bio-rad.com Consequently, molecules are separated in order of decreasing molecular size. bio-rad.com

This technique is valuable in the analysis of Inulobiose for:

Purification: Separating Inulobiose from higher molecular weight inulin polymers or lower molecular weight fructose and glucose monomers.

Molecular Weight Profiling: Assessing the distribution of different sized oligosaccharides in a sample. High-Performance Size-Exclusion Chromatography (HPSEC) can be used to determine the molecular weight of fructans. researchgate.net

Group Separations: Removing small molecules like salts from a solution of Inulobiose in a process called desalting. harvardapparatus.com

Commonly Used Gel Filtration Media for Oligosaccharide Separation

| Media Type | Composition | Typical Application Range (Daltons) |

| Bio-Gel P | Polyacrylamide | 100 - 400,000 |

| Sephadex G-Series | Cross-linked Dextran | 100 - 800,000 |

| Superdex | Cross-linked Agarose and Dextran | 100 - 1,300,000 |

By calibrating the column with standards of known molecular weight, the approximate molecular weight of the components in a sample can be determined. bitesizebio.com For Inulobiose, which has a molecular weight of 342.3 g/mol , a gel with an appropriate fractionation range would be selected to achieve optimal separation from other components in the mixture.

Integrated and Hyphenated Analytical Platforms for Complex Saccharide Mixtures

The analysis of complex saccharide mixtures, which often contain Inulobiose alongside other fructooligosaccharides (FOS) and isomers, benefits immensely from integrated and hyphenated analytical platforms. These techniques combine two or more analytical methods to achieve enhanced separation, identification, and quantification capabilities that surpass what is possible with a single technique. ijpsjournal.comnumberanalytics.comnih.gov

Hyphenation typically involves coupling a high-resolution separation technique, like liquid chromatography (LC) or gas chromatography (GC), with a powerful detection technique, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov

Key Hyphenated Techniques for Inulobiose Analysis:

| Technique | Principle | Advantages for Inulobiose Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. longdom.orgox.ac.uk | Provides molecular weight information and structural data from fragmentation patterns (MS/MS), enabling the differentiation of isomers and confident identification of Inulobiose in complex matrices. ox.ac.uk |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separates carbohydrates based on their acidity at high pH on an anion-exchange column, followed by sensitive electrochemical detection. | Offers high sensitivity and resolution for the analysis of underivatized carbohydrates, making it an excellent tool for the accurate quantification of Inulobiose and other FOS in food and biological samples. researchgate.netmdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Couples the high separation efficiency of GC for volatile compounds with the identification power of MS. ijpsjournal.com | As detailed previously, it is highly effective for the structural characterization of Inulobiose after derivatization, providing detailed information on linkage and composition. nih.gov |

These integrated platforms are essential for a comprehensive characterization of samples containing Inulobiose. For example, HPAEC-PAD can be used for accurate quantification, while LC-MS/MS can provide unambiguous structural confirmation. researchgate.netresearchgate.net The use of such powerful, combined analytical strategies is indispensable for research in food science, biotechnology, and metabolomics where complex carbohydrate mixtures are common. numberanalytics.com

Biological Roles and Physiological Functions of Inulobiose in Non Human Systems

Inulobiose (B1615858) as a Carbon Storage Molecule in Plants (e.g., Burdock Roots)

D-Fructose, 6-O-beta-D-fructofuranosyl-, commonly known as inulobiose, is a disaccharide that serves as the fundamental repeating unit of inulin-type fructans. Fructans are a class of polysaccharides that function as a primary carbon and energy reserve in a variety of plant species. Instead of storing starch, many plants, particularly those in the Asteraceae family, accumulate inulin (B196767) in their roots and tubers as a long-term energy source.

Burdock (Arctium lappa L.), a plant known for its extensive root system, is a prime example of a species that utilizes inulin for carbon storage. The roots of burdock are rich in these inulin-type fructans, which are polymers of fructose (B13574) with a terminal glucose unit. The inulin polymer is essentially a chain of inulobiose molecules linked together. When the plant requires energy for growth, development, or maintenance, these fructan chains are broken down, releasing fructose and inulobiose which can then enter metabolic pathways. Therefore, the storage of inulin directly corresponds to the storage of inulobiose units, positioning it as a key component of the plant's carbon reserve system.

Table 1: Examples of Plants Storing Inulin-Type Fructans

| Plant Common Name | Scientific Name | Family | Primary Storage Organ |

|---|---|---|---|

| Burdock | Arctium lappa | Asteraceae | Root |

| Chicory | Cichorium intybus | Asteraceae | Root |

| Jerusalem Artichoke | Helianthus tuberosus | Asteraceae | Tuber |

| Dandelion | Taraxacum officinale | Asteraceae | Root |

| Elecampane | Inula helenium | Asteraceae | Root |

| Garlic | Allium sativum | Amaryllidaceae | Bulb |

| Onion | Allium cepa | Amaryllidaceae | Bulb |

Involvement in Plant Stress Responses (e.g., Drought Tolerance, Oxidative Stress Modulation)

Plants have developed sophisticated mechanisms to cope with environmental challenges such as drought and the subsequent oxidative stress. A key adaptive strategy under drought conditions is osmotic adjustment, where the plant cell accumulates solutes to lower its osmotic potential, thereby maintaining turgor pressure and water uptake from dry soil. nih.govnih.govresearchgate.netmdpi.comslideshare.net Soluble sugars, including fructans and their constituent oligosaccharides like inulobiose, are important osmolytes in this process. nih.gov The accumulation of these sugars in the cell cytoplasm helps to maintain the water potential gradient necessary for water absorption and protects cellular structures from dehydration damage.

Drought and other abiotic stresses can also lead to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can cause significant damage to cellular components including lipids, proteins, and nucleic acids. mdpi.comnih.govnih.govmdpi.comresearchgate.net Plants possess a complex antioxidant defense system to neutralize these harmful molecules. While direct evidence for inulobiose as a potent ROS scavenger is still emerging, the accumulation of soluble carbohydrates is generally associated with enhanced tolerance to oxidative stress. researchgate.net These sugars may protect membranes and proteins from the damaging effects of ROS. Furthermore, some studies suggest that secondary metabolites from plants of the Inula genus, which are known to produce inulin, exhibit significant antioxidant activities, although the direct contribution of inulobiose to this effect requires further investigation. nih.gov

Table 2: Plant Stress Responses and the Potential Role of Soluble Sugars

| Stress Factor | Plant Physiological/Biochemical Response | Potential Role of Inulobiose and other Soluble Sugars |

|---|---|---|

| Drought | Reduction in cellular water potential, loss of turgor. | Osmotic Adjustment: Accumulation in the cytoplasm to lower osmotic potential and maintain water uptake and cell turgor. nih.govnih.gov |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS). | Cellular Protection: May stabilize membranes and proteins, mitigating oxidative damage. researchgate.net |

| Damage to cellular macromolecules. | Antioxidant System Support: May contribute to the overall antioxidant capacity of the cell. |

Enzymatic Substrate Specificity and Molecular Interactions with Glycosyl Hydrolases

The mobilization of the carbon stored in fructan polymers is dependent on the activity of specific enzymes known as glycosyl hydrolases (GHs). Inulinases are a class of GHs that specifically target the β-(2→1) fructosyl-fructose linkages that form the backbone of inulin and are the defining bond in inulobiose. nih.gov These enzymes are crucial for breaking down inulin into its smaller, metabolically accessible components.

Inulinases are broadly categorized into two main types based on their mode of action:

Endo-inulinases (EC 3.2.1.7): These enzymes hydrolyze the internal glycosidic bonds of the inulin chain in a random manner, producing a mixture of fructo-oligosaccharides of varying lengths, including inulobiose. nih.gov

Exo-inulinases (EC 3.2.1.80): These enzymes act on the non-reducing end of the inulin polymer, sequentially cleaving off terminal fructose units. nih.gov

The specificity of these enzymes for substrates like inulobiose is determined by the three-dimensional structure of their active site. Molecular studies indicate that specific amino acid residues within the active site are responsible for recognizing the fructofuranosyl ring of the substrate. nih.gov This precise molecular interaction ensures that only the correct glycosidic bonds are cleaved, allowing the plant to efficiently regulate the breakdown of its stored carbon reserves.

Table 3: Classification and Action of Inulin-Degrading Glycosyl Hydrolases

| Enzyme Class | EC Number | Mode of Action | Primary Products from Inulin |

|---|---|---|---|

| Endo-inulinase | 3.2.1.7 | Randomly cleaves internal β-(2→1) fructosyl-fructose bonds. nih.gov | Fructo-oligosaccharides (including inulobiose), Fructose. nih.gov |

| Exo-inulinase | 3.2.1.80 | Sequentially cleaves terminal fructose units from the non-reducing end. nih.gov | Fructose. nih.gov |

Ecological Significance and Interactions in Plant-Microbe Systems

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a hotspot of microbial activity. Plants release a significant portion of their photosynthetically fixed carbon into the rhizosphere in the form of root exudates, which include sugars, amino acids, and secondary metabolites. youtube.comnih.gov These exudates play a critical role in structuring the microbial community, with different compounds attracting or repelling specific microorganisms. nih.govrsc.org

Fructans, and by extension their constituent unit inulobiose, can be a significant component of these root exudates in fructan-accumulating plants. Recent research has highlighted the ecological importance of these sugars in mediating beneficial plant-microbe interactions. For instance, studies have shown that inulin can selectively enrich certain beneficial bacteria in the rhizosphere. biorxiv.org One study demonstrated that inulin promoted the growth of Pseudoarthrobacter species, which in turn enhanced the biocontrol capabilities of Lysinibacillus sphaericus against the plant pathogen Ralstonia solanacearum. biorxiv.org The Pseudoarthrobacter species appeared to compete with the pathogen for nutrients, while also synergistically boosting the production of antimicrobial compounds by L. sphaericus. biorxiv.org

This suggests that plants can use fructans like inulin and its breakdown products, such as inulobiose, as a tool to cultivate a protective microbiome. By providing a specific carbon source, the plant can favor the growth of microbes that either directly antagonize pathogens or promote plant growth through other mechanisms. The utilization of inulobiose by these rhizosphere bacteria underscores its role not just as an internal carbon store for the plant, but also as an external currency in the complex economy of plant-microbe interactions. biorxiv.orgnih.gov

Table 4: Microbial Interactions with Inulin/Fructans in the Rhizosphere

| Microbial Genus | Interaction with Inulin/Fructans | Observed Ecological Effect | Reference |

|---|---|---|---|

| Pseudoarthrobacter | Utilizes inulin as a carbon source. | Enriched in the rhizosphere, competes with pathogens for nutrients. | biorxiv.org |

| Lysinibacillus | Biocontrol activity enhanced in the presence of inulin and Pseudoarthrobacter. | Increased production of antimicrobial compounds, suppression of plant pathogens. | biorxiv.org |

| Burkholderia | Some strains can utilize phytate as a carbon and phosphorus source. | Can promote plant growth. | nih.gov |

Biotechnological Applications and Production Strategies for Inulobiose

Industrial-Scale Enzymatic Production of Inulobiose (B1615858) and Other Fructooligosaccharides (FOS)

The industrial production of fructooligosaccharides (FOS), including inulobiose, primarily relies on two main enzymatic processes: the hydrolysis of inulin (B196767) and the transfructosylation of sucrose (B13894). sci-hub.senih.govnih.gov

Inulin Hydrolysis:

Inulin, a polysaccharide composed of fructose (B13574) units, can be hydrolyzed by endo-inulinases (EC 3.2.1.7) to produce a mixture of FOS, including inulobiose (DP2). nih.govfao.orgresearchgate.net This method can yield a range of FOS with varying degrees of polymerization (DP). researchgate.net For instance, the hydrolysis of inulin from chicory using endo-inulinase can result in a product mix containing inulobiose (DP2) and other short-chain FOS. nih.gov Studies have shown that under optimized conditions, the enzymatic hydrolysis of inulin can achieve high yields of FOS. For example, using an endoinulinase from Aspergillus tritici, a 97.27% yield of FOS was obtained, with the mixture containing 33.16% kestose (GF2), 24.00% nystose (B80899) (GF3), and 7.39% fructofuranosylnystose (GF4). fao.org Another study using a purified endoinulinase from a commercial preparation achieved a maximum oligosaccharide yield of around 96% from inulin. researchgate.net

Sucrose Transfructosylation:

The more common industrial method for producing short-chain FOS is the enzymatic transfructosylation of sucrose. sci-hub.senih.gov This process utilizes fructosyltransferases (FTases, EC 2.4.1.9) or β-fructofuranosidases (EC 3.2.1.26) to transfer a fructose moiety from a sucrose donor to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain. nih.govmdpi.com This method is generally considered more advantageous and less expensive than inulin hydrolysis for producing lower molecular weight FOS. sci-hub.se

Microorganisms, particularly fungi like Aspergillus and Aureobasidium species, are the primary sources of these enzymes for industrial-scale production. mdpi.comtandfonline.com Aspergillus niger is a prominent strain used commercially for FOS production due to its high transfructosylation activity. nih.govresearchgate.net The enzymatic process can be carried out using free or immobilized enzymes, or through whole-cell biocatalysis. sci-hub.seresearchgate.net Immobilization of enzymes can offer advantages in terms of reusability and process stability. researchgate.net

The composition of the final FOS mixture, including the proportion of inulobiose, is influenced by several factors such as the enzyme source, substrate concentration, temperature, and pH. mdpi.com High initial sucrose concentrations (above 40%) tend to favor the production of shorter-chain FOS like 1-kestose (B104855) and nystose. nih.govfrontiersin.org The global market for FOS has seen significant growth, indicating the industrial importance of these production methods. sci-hub.se

Table 1: Comparison of Industrial FOS Production Methods

| Method | Enzyme(s) | Substrate(s) | Primary Products | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Inulin Hydrolysis | Endo-inulinase | Inulin | Inulobiose (DP2), other FOS (DP>2) | Can produce a range of FOS | Substrate availability and cost can be a factor |

Engineered Biocatalysts and Fermentation Processes for Enhanced Efficiency

To improve the efficiency and yield of inulobiose and other FOS, significant research has been dedicated to engineering biocatalysts and optimizing fermentation processes.

The direct synthesis of FOS from sucrose using microbial enzymes is a key strategy. nih.gov Fructosyltransferases (FTases) from microorganisms are preferred in industrial settings due to their high production yields. mdpi.com Enzymes like levansucrases, inulosucrases, and β-fructofuranosidases are targets for biotechnological enhancement. mdpi.com

One approach involves the one-stage fermentation process, where the microorganism produces the necessary enzymes and synthesizes FOS in a single step, which can be more cost-effective than two-stage processes that require separate enzyme production and purification. researchgate.netnih.gov For example, a one-step bioprocess using Aureobasidium pullulans has been reported to achieve a total FOS production yield of 0.64 g FOS per gram of initial sugars. researchgate.net The optimization of fermentation conditions such as temperature, pH, and dissolved oxygen concentration is crucial for maximizing yields. nih.govresearcher.life For instance, in Aureobasidium pullulans fermentation, temperature was identified as a highly significant parameter for FOS production.

Genetic engineering of industrial fungal strains like Aspergillus niger is another promising avenue. researchgate.net By improving the transfructosylation activity of enzymes through genetic modification, it is possible to increase the FOS yield beyond the typical 55% (w/w) conversion rate. researchgate.net

A specific and innovative approach to enhance biocatalyst efficiency is the cell-surface display of enzymes. This technique involves anchoring the desired enzymes, such as fructosyltransferases, onto the outer surface of microbial cells. This creates a whole-cell biocatalyst that can be easily recovered and reused, simplifying the production process and reducing costs. researchgate.net The use of whole-cell biocatalysts avoids the need for enzyme purification, a significant advantage in industrial applications. researchgate.net This method has been explored for FOS production, demonstrating the potential for more stable and efficient bioconversion under various process conditions. researchgate.net

Development of Oligosaccharide Microarrays for Glycan-Protein Interaction Studies

While direct search results for inulobiose-specific microarrays are limited, the development of oligosaccharide microarrays is a significant area in glycobiology with implications for studying the interactions of FOS like inulobiose. These microarrays consist of a library of glycans immobilized on a solid surface, allowing for high-throughput screening of glycan-binding proteins. This technology is crucial for understanding the biological roles of oligosaccharides, including their interactions with lectins, antibodies, and microbial receptors. The principles used for creating broader oligosaccharide microarrays could be applied to specifically investigate the binding partners of inulobiose and other FOS, thereby elucidating their mechanisms of action as prebiotics or in other biological contexts.

Potential in Biomaterial and Specialty Chemical Production

The biotechnological production of FOS, including inulobiose, is primarily focused on their application as functional food ingredients. mdpi.com However, the constituent monosaccharides, fructose and glucose, are versatile platform chemicals for the synthesis of a wide range of value-added products.

Inulobiose and other FOS can be considered as potential starting materials for the production of specialty chemicals. The enzymatic and microbial processes used to produce FOS are part of a broader bio-refinery concept, where renewable resources like sucrose and inulin are converted into valuable products. nih.gov The enzymes involved, such as inulosucrases, can synthesize not only FOS but also high-molecular-weight inulin, a biopolymer with its own set of applications. nih.govnih.govresearchgate.net The ability to control the degree of polymerization through process conditions opens up possibilities for producing tailored oligosaccharides for specific applications in materials science or as precursors for chemical synthesis. mdpi.com While the direct use of inulobiose in large-scale biomaterial production is not yet established, its production is an integral part of the value chain for bio-based chemicals and materials derived from carbohydrates.

Emerging Research Frontiers and Future Perspectives

Unraveling Complex Enzyme-Substrate Specificities and Catalytic Mechanisms

The enzymatic synthesis of inulobiose (B1615858) is a focal point of current research, with a significant emphasis on understanding the intricate interactions between enzymes and their substrates. Fructansucrases (FSs), a class of enzymes that includes inulosucrases and levansucrases, are central to this research. These enzymes catalyze transfructosylation reactions, using sucrose (B13894) as a substrate to produce fructooligosaccharides (FOS) and fructan polymers. researchgate.net

Inulosucrases specifically synthesize inulin (B196767), which consists of β-2,1 glycosidic linkages, the characteristic bond found in inulobiose. researchgate.net The catalytic mechanism for these enzymes generally involves a two-step process. nih.gov Detailed structural studies, such as the three-dimensional structure of inulosucrase from Lactobacillus johnsonii, have provided insights into the sucrose binding pocket and the mode of binding for the donor substrate, sucrose. researchgate.net These studies reveal that the structural framework for binding and cleaving sucrose is highly conserved among different fructansucrases. researchgate.net

However, the specificity for creating either β-2,1 (inulin-type) or β-2,6 (levan-type) linkages is not yet fully understood. researchgate.net While the active site for sucrose binding is similar, it is hypothesized that residues located beyond the immediate active site play a crucial role in determining the product linkage type. researchgate.net Some fructansucrases exhibit a relaxed regioselectivity, meaning they can produce a mixture of kestose isomers (trisaccharides), suggesting a common characteristic among these enzymes. researchgate.net

Enzyme specificity is not absolute and can be influenced by the acceptor molecule. Fructosyltransferases (FTFs) can transfer a fructose (B13574) moiety from a donor like sucrose to various carbohydrate acceptors. nih.gov For example, in the presence of maltose, inulosucrase from Lactobacillus gasseri can synthesize novel maltosylfructosides, demonstrating its capacity to utilize acceptors other than sucrose. nih.govasm.org The concentration of substrates and products also plays a regulatory role; for instance, glucose, a byproduct of the FTF reaction, can inhibit enzyme activity and affect the synthesis of high-molecular-weight fructans. nih.gov

Endo-inulinases represent another class of enzymes crucial for producing inulobiose. They cleave the internal β-(2→1) fructosidic linkages within the inulin polymer, yielding inulooligosaccharides of varying lengths, including inulobiose (DP2). chapmanhall.comnih.gov The controlled hydrolysis of inulin by endo-inulinases is a key industrial strategy for producing FOS. researchgate.net

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Primary Product(s) Related to Inulobiose | Key Mechanistic Feature |

|---|---|---|---|---|

| Fructansucrases (Inulosucrase) | InuJ from Lactobacillus johnsonii | Sucrose | Inulin-type FOS (precursors to Inulobiose) | Catalyzes transfructosylation to form β-2,1 linkages. researchgate.net |

| Fructosyltransferases (FTF) | Inulosucrase from Lactobacillus gasseri | Sucrose, other acceptors (e.g., maltose) | FOS, Maltosylfructosides | Transfers fructose moiety to various acceptors. nih.gov |

| Endo-inulinase | Endo-inulinase from Pseudomonas sp. | Inulin | Inulooligosaccharides (including Inulobiose) | Hydrolyzes internal β-(2→1) linkages of inulin. chapmanhall.com |

| β-fructofuranosidase | MfFFase1 from Microbacterium flavum | Inulobiose | Fructose | Hydrolyzes inulobiose into fructose. acs.org |

Innovations in Green Chemical and Chemoenzymatic Synthesis of Defined Oligosaccharides

The synthesis of structurally defined oligosaccharides like inulobiose presents significant challenges for traditional organic chemistry due to the need for multiple protection and deprotection steps to control regioselectivity and stereoselectivity. manchester.ac.uk To overcome these hurdles, chemoenzymatic approaches have emerged as a powerful and sustainable strategy. These methods combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions, offering an efficient route to complex carbohydrates. manchester.ac.uknih.gov

A common chemoenzymatic strategy involves the chemical synthesis of core oligosaccharide structures, which are then extended using specific glycosyltransferases. nih.govacs.org This "core synthesis/enzymatic extension" (CSEE) approach allows for the rapid production of diverse and complex oligosaccharides from simple building blocks. nih.govacs.org